molecular formula C19H16O B14157908 Benzylbiphenylol CAS No. 30348-72-2

Benzylbiphenylol

Cat. No.: B14157908
CAS No.: 30348-72-2
M. Wt: 260.3 g/mol
InChI Key: BMMNUXLWZAHXNL-UHFFFAOYSA-N
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Description

Benzylbiphenylol (hypothetical structure: biphenylol with a benzyl substituent) is a phenolic compound derived from biphenyl, featuring a hydroxyl (-OH) group and a benzyl (-CH₂C₆H₅) moiety. These compounds are commonly used as laboratory reagents, intermediates in organic synthesis, or stabilizers in industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30348-72-2

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

3-benzyl-2-phenylphenol

InChI

InChI=1S/C19H16O/c20-18-13-7-12-17(14-15-8-3-1-4-9-15)19(18)16-10-5-2-6-11-16/h1-13,20H,14H2

InChI Key

BMMNUXLWZAHXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylbiphenylol can be synthesized through the condensation of O-nitrobenzaldehyde and benzaldehyde . The reaction is typically carried out under basic conditions, which facilitates the formation of the desired product along with some by-products .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzylbiphenylol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions vary, but they often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

Benzylbiphenylol has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzylbiphenylol exerts its effects involves interactions with molecular targets and pathways. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and interactions with other molecules. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

The following analysis compares hypothetical Benzylbiphenylol with structurally related biphenyl derivatives, based on data from the provided evidence.

Structural and Chemical Properties

Table 1: Molecular Characteristics of Biphenyl Derivatives
Compound CAS No. Molecular Formula Key Substituents Source
4-Biphenylol 92-69-3 C₁₂H₁₀O -OH at biphenyl C4
2-Biphenylol Not provided C₁₂H₁₀O -OH at biphenyl C2
Biphenyl-2-yl methyl ether Not provided C₁₃H₁₂O -OCH₃ at biphenyl C2
Diphenylmethanol Not provided C₁₃H₁₂O -CH(OH) linking two phenyl groups
Key Observations:
  • 4-Biphenylol (4-Phenylphenol): A positional isomer with a hydroxyl group at the para position of the biphenyl ring. It is widely used as a laboratory chemical and has documented safety protocols .
  • Biphenyl-2-yl methyl ether : An ether derivative of 2-biphenylol, where the hydroxyl group is replaced by a methoxy (-OCH₃) group, altering its polarity and application scope .
Table 2: Functional Uses of Biphenyl Derivatives
Compound Primary Applications Notes
4-Biphenylol - Laboratory reagent
- Polymer stabilizer
Classified as hazardous upon inhalation
2-Biphenylol - Synthetic intermediate
- Solvent additive
Often used in organic synthesis
Biphenyl-2-yl methyl ether - Solvent
- Pharmaceutical intermediate
Enhanced stability compared to biphenylols
Diphenylmethanol - Precursor for antihistamines
- Lubricant additive
Key structure in diphenhydramine synthesis
Key Differences:
  • Reactivity: Biphenylols (e.g., 4-Biphenylol) are more acidic due to the hydroxyl group, making them suitable for reactions requiring phenolic protons. Ether derivatives (e.g., Biphenyl-2-yl methyl ether) exhibit reduced reactivity, favoring stability in non-polar environments .
  • Safety Profile : 4-Biphenylol is flagged for hazardous handling, while ether analogs may pose lower risks due to decreased volatility .

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